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Compound of Interest

Compound Name: 2-Chloro-5-methylpyridin-3-ol

Cat. No.: B1415055

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylpyridin-
3-ol

Introduction: Unveiling a Key Synthetic Intermediate

2-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative that serves as a valuable
intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of a
chloro group, a methyl group, and a hydroxyl group on the pyridine core imparts a specific
reactivity profile, making it a crucial building block for researchers in medicinal chemistry and
agrochemical development.[1][2] Professionals in these fields frequently utilize such
halogenated heterocycles to construct novel compounds with potential biological activity,
including those targeting the central nervous system or possessing antibacterial and antifungal
properties.[1][3]

This guide offers a comprehensive overview of the essential physicochemical properties of 2-
Chloro-5-methylpyridin-3-ol. As a senior application scientist, the objective is not merely to
present data but to provide a cohesive narrative that explains the "why" behind the numbers
and protocols. We will delve into the compound's structural characteristics, spectroscopic
signature, and safe handling procedures. Furthermore, this document outlines a self-validating
analytical workflow designed to ensure the identity, purity, and quality of the material, a critical
process for any rigorous drug development or research program.

Core Molecular and Physical Properties
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A complete understanding of a chemical entity begins with its fundamental identifiers and

physical characteristics. These data points are foundational for everything from reaction

stoichiometry calculations to predicting its behavior in various solvent systems.

Compound Ildentification

The following table summarizes the key identifiers for 2-Chloro-5-methylpyridin-3-ol.

Identifier Value Source

CAS Number 910649-59-1 [4]

Molecular Formula CeHsCINO [4115]

Molecular Weight 143.57 g/mol [4]
1S/C6H6CINO/c1-4-2-

InChl [41[5]
5(9)6(7)8-3-4/h2-3,9H,1H3
XEDIIPSWUBXIAY-

InChlKey [41[5]
UHFFFAOYSA-N

SMILES String Cclcnc(Cl)c(O)cl [4][5]

MDL Number MFCD09839272 [4]

Physicochemical Data

The compound's physical state, solubility, and storage conditions are critical for its practical

application in a laboratory setting.

Property Value Source
Physical Form Solid
Predicted XlogP 1.8 [5]1[6]

Storage Temperature

4°C, stored under nitrogen

Purity

Typically =298%
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The predicted XlogP value of 1.8 suggests that the molecule has a moderate degree of
lipophilicity, indicating it will be sparingly soluble in water but should exhibit good solubility in
common organic solvents like dichloromethane, ethyl acetate, and methanol. The requirement
for refrigerated storage under an inert nitrogen atmosphere points to potential sensitivity to
oxidation or degradation at ambient temperatures.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for
unambiguous structural confirmation and purity assessment. While a complete experimental
dataset for 2-Chloro-5-methylpyridin-3-ol is not publicly available, we can infer its expected
spectral characteristics based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in
an organic molecule.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the different hydrogen environments:

o A singlet for the methyl (CHs) protons, likely in the range of 2.2-2.4 ppm.

o Two distinct signals for the aromatic protons on the pyridine ring. Based on the structure,
these would be at positions 4 and 6. Their chemical shifts would likely appear between 7.0
and 8.5 ppm.

o Abroad singlet for the hydroxyl (OH) proton, the chemical shift of which is highly
dependent on solvent and concentration but could range from 5.0 to 10.0 ppm.

For a related compound, 2-Chloro-5-methylpyridine, the reported *H NMR signals are at
8.18, 7.45, 7.13, and 2.27 ppm.[7] The introduction of a hydroxyl group at the 3-position in
our target molecule would be expected to influence the chemical shifts of the adjacent ring
protons due to its electron-donating character.

e 13C NMR: The carbon NMR spectrum should display six unique signals corresponding to the
six carbon atoms in the molecule.
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural
information through fragmentation patterns.

o Expected Molecular lon: For 2-Chloro-5-methylpyridin-3-ol (CeHsCINO), the mass
spectrometer would detect a molecular ion peak [M]*. Due to the natural isotopic abundance
of chlorine (3>Cl and 37Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is
expected:

o [M]* peak at m/z = 143.01 (for the 3°Cl isotope).

o [M+2]* peak at m/z = 145.01 (for the 3’Cl isotope) with approximately one-third the
intensity of the [M]* peak.

o Predicted Data: The predicted monoisotopic mass is 143.0138 Da.[5] Predicted adducts
include [M+H]* at m/z 144.02108 and [M+Na]* at m/z 166.00302.[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their
vibrational frequencies. Key expected absorption bands include:

O-H Stretch: A broad band in the region of 3200-3600 cm~1* corresponding to the hydroxyl
group.

¢ C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm~? (aromatic) and 2850-3000
cm~* (methyl).

¢ C=C and C=N Stretch: Aromatic ring vibrations in the 1400-1600 cm~1 region.
o C-CI Stretch: A signal in the fingerprint region, typically around 600-800 cm~1.

Synthesis and Reactivity Insights

While specific synthesis routes for 2-Chloro-5-methylpyridin-3-ol are proprietary, the
synthesis of its parent compound, 2-chloro-5-methylpyridine, provides valuable context. A
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common industrial method involves the diazotization of 2-amino-5-methylpyridine followed by a
Sandmeyer-type reaction.

A patented method describes dissolving 2-amino-5-methylpyridine in concentrated hydrochloric
acid, saturating with HCI gas, and then reacting with nitric acid and thionyl chloride to yield the
product.[8] This highlights the robust chemical transformations required to produce these
intermediates.

The reactivity of 2-Chloro-5-methylpyridin-3-ol is governed by its functional groups:
e The chloro group is a leaving group, susceptible to nucleophilic aromatic substitution.

» The hydroxyl group can be deprotonated to form a phenoxide-like species, act as a
nucleophile, or be converted into other functional groups.

» The pyridine nitrogen is basic and can be protonated or alkylated.

Safety, Handling, and Storage

Proper handling is paramount when working with reactive chemical intermediates. 2-Chloro-5-
methylpyridin-3-ol is classified as hazardous.

Hazard Identification
 Signal Word: Danger[4]

e Hazard Statements:
o H302: Harmful if swallowed.[4]
o H318: Causes serious eye damage.[4]

o H411: Toxic to aquatic life with long lasting effects.[4]

Recommended Handling and PPE

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[9]
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Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

o Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent
skin exposure.[9][10]

o Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved
respirator.[10]

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work
area.[10]

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] As
noted, refrigerated storage at 4°C under a nitrogen atmosphere is recommended for
maintaining long-term stability.

Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[10][11] Avoid release to the
environment.[11]

A Self-Validating Analytical Workflow

To ensure the quality of a research compound, a multi-step analytical workflow is essential.

Each step validates the findings of the others, creating a robust and trustworthy

characterization package.
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Phase 1: Purity & Identity Screening

Sample Receipt
(2-Chloro-5-methylpyridin-3-ol)

nject aliquot

Purity Assessment

(RP-HPLC with UV-Vis)

Analyze peak of interest

Identity Confirmation
(LC-MS)

Proceed if MW matches
and purity >95%

Phase 2: In-depth Structural Elucidation

Structural Confirmation
(*H and 3C NMR)

onfirm connectivity

Functional Group Analysis
(FT-IR)

Phase 3: Final [Data Synthesis

Certificate of Analysis
(Covers Purity, Identity, Structure)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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